1-(4-fluoro-3-methylphenyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with a 4-fluoro-3-methylphenyl group at position 1 and a 4-methoxybenzylamide moiety at position 2. The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group improves solubility and influences pharmacokinetics. Its structural features make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic and hydrogen-bonding interactions .
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-12-9-14(5-8-16(12)19)23-11-17(21-22-23)18(24)20-10-13-3-6-15(25-2)7-4-13/h3-9,11H,10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVQEZDPVGEAJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluoro-3-methylphenyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
-
Formation of the Triazole Ring:
Azide-Alkyne Cycloaddition: The triazole ring is often formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This involves the reaction of an azide with an alkyne under mild conditions to form the 1,2,3-triazole ring.
Reaction Conditions: Typically, the reaction is carried out in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a solvent like dimethyl sulfoxide (DMSO) or water at room temperature.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-3-methylphenyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
1-(4-Fluoro-3-methylphenyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its triazole core.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-3-methylphenyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors that are involved in various biological pathways. For example, it could inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites.
Pathways Involved: The exact pathways would depend on the specific biological activity being investigated. For instance, if the compound exhibits anticancer activity, it might interfere with cell proliferation pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related triazole-carboxamides with variations in aryl and amide substituents (Table 1). Key analogues include:
Table 1: Structural and Functional Comparison of Triazole-Carboxamide Analogues
Electronic and Steric Modifications
Biological Activity
1-(4-fluoro-3-methylphenyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The specific substitutions on the triazole and phenyl rings can significantly influence its interaction with biological targets.
Anticholinesterase Activity
Recent studies have highlighted the anticholinesterase properties of triazole derivatives. The incorporation of the triazole ring has been shown to enhance the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects on cholinesterases .
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Compound A | 0.23 | 0.13 |
| Compound B | 34.1 | 31.8 |
| 1-(4-fluoro-3-methylphenyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | TBD | TBD |
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. Research indicates that modifications on the triazole ring can lead to enhanced activity against various pathogens. In vitro studies have shown that certain triazole compounds exhibit significant antibacterial and antifungal effects .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been explored through various assays. Triazoles with similar structural motifs have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a promising therapeutic application in inflammatory diseases .
The mechanisms underlying the biological activities of 1-(4-fluoro-3-methylphenyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide are largely attributed to its ability to interact with specific enzymes and receptors:
- Cholinesterase Inhibition : The compound likely binds to the active site of cholinesterases, preventing the breakdown of acetylcholine and enhancing cholinergic signaling.
- Antimicrobial Mechanism : It may disrupt microbial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.
- Anti-inflammatory Pathways : The compound could modulate signaling pathways associated with inflammation, such as NF-kB or MAPK pathways.
Case Studies
Several case studies have focused on the biological evaluation of triazole derivatives:
- Study on Anticholinesterase Activity : A series of triazole derivatives were synthesized and evaluated for their AChE and BuChE inhibitory activities. The study found that specific substitutions significantly enhanced inhibitory potency compared to standard drugs like galantamine .
- Antimicrobial Evaluation : A comparative study assessed various triazole derivatives against clinical isolates of bacteria and fungi. Results indicated that certain derivatives exhibited superior antimicrobial efficacy compared to traditional antibiotics .
- Inflammation Model : In vivo studies using animal models demonstrated that triazole compounds could reduce inflammation markers significantly, suggesting their potential in treating inflammatory diseases .
Q & A
Q. Optimization Strategies :
- Catalyst Loading : Increase Cu(I) concentration (0.2–1.0 equiv.) to accelerate cycloaddition .
- Solvent Choice : Use DMF or THF for improved solubility of intermediates .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product (>95% purity) .
Q. Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole Formation | CuSO₄·5H₂O, sodium ascorbate, RT, 12h | 65–75 | |
| Carboxamide Coupling | EDC·HCl, HOBt·H2O, DMF, 0°C→RT | 80–85 |
What spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?
Basic Research Question
Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at δ 115–120 ppm in ¹⁹F NMR) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for purity assessment (>98%) .
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 355.3 .
Validation : Compare retention times and spectral data with PubChem records .
How does the substitution pattern on the triazole ring influence biological activity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
Q. Analog Modifications :
Q. Table 2: Activity of Structural Analogs
| Analog | Modification | IC₅₀ (μM) | Target |
|---|---|---|---|
| Parent Compound | None | 4.2 | HDAC6 |
| Br-Substituted | 4-Bromophenyl | 2.5 | HDAC6 |
| Hydroxybenzyl | 4-Hydroxybenzyl | 3.8 | COX-2 |
What strategies mitigate low aqueous solubility in in vitro assays?
Applied Research Question
Methodological Solutions :
- Co-Solvents : Use DMSO (≤0.1% v/v) to maintain solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .
- Prodrug Design : Introduce phosphate esters at the methoxy group to increase hydrophilicity .
Validation : Measure solubility via dynamic light scattering (DLS) and confirm activity in cell-based assays .
What in vivo models evaluate pharmacokinetics, and what metabolic challenges exist?
Advanced Research Question
Models Used :
- Rodent Studies : Sprague-Dawley rats (IV/PO administration) show rapid clearance (t₁/₂ = 2.1h) due to hepatic CYP3A4 metabolism .
- Challenges :
Optimization : Co-administer CYP inhibitors (e.g., ketoconazole) to extend half-life .
How do computational docking studies predict target interactions?
Advanced Research Question
Approach :
Validation : Compare with crystallographic data (RMSD < 2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
